2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the tetrahydroisoquinoline structure
Mechanism of Action
Target of Action
Related compounds such as 4-bromophenylacetic acid have been shown to interact with various proteins and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to specific proteins, thereby interfering with their normal function .
Biochemical Pathways
For instance, 4-Bromophenylacetic acid has been shown to be involved in the formation of hydrazone derivatives .
Pharmacokinetics
The physiochemical and pharmacokinetic properties of similar compounds have been studied .
Result of Action
Related compounds have been shown to have various biological activities, such as antimicrobial activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase (AchE), an enzyme crucial for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the levels of reactive oxygen species (ROS) within cells, leading to oxidative stress . This oxidative stress can result in cellular damage, affecting various cellular components such as DNA, proteins, and lipids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This inhibition can disrupt normal neurotransmission, resulting in altered neural function and potential neurotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a critical dosage level beyond which adverse effects become pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular energy balance and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and tetrahydroisoquinoline.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with tetrahydroisoquinoline in the presence of a suitable catalyst, such as zinc chloride, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: This method involves the hydrogenation of 4-bromobenzaldehyde in the presence of a catalyst such as palladium on carbon.
Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and enhancing its potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGNJJRGLWENIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.